N-(2,4,6-trimethylphenyl)prop-2-enamide
Description
Contextualization within N-Substituted Acrylamides and Enamides
N-(2,4,6-trimethylphenyl)prop-2-enamide is classified as an N-substituted acrylamide (B121943). This class of compounds is characterized by an acrylamide core where a substituent is attached to the nitrogen atom. Generally, N-substituted acrylamides are synthesized through the reaction of a primary amine with acryloyl chloride. researchgate.net The properties and applications of these molecules can be tuned by varying the substituent on the nitrogen. Research has explored their use in polymerization reactions to create new copolymers with diverse physical properties. researchgate.net
This compound also shares characteristics with enamides, which are considered valuable building blocks in organic synthesis for creating complex nitrogen-containing molecules. researchgate.netchemrxiv.org Enamides are analogues of enamines but feature an electron-withdrawing group on the nitrogen atom, which increases their stability and makes them less susceptible to hydrolysis compared to enamines. nih.govacs.orgacs.org This enhanced stability allows for easier handling and purification, often by silica gel chromatography. acs.orgorganic-chemistry.org The reactivity of enamides is versatile, making them useful in transition-metal catalysis, photochemistry, and asymmetric catalysis. nih.govacs.org The synthesis of enamides can be achieved through various methods, including the direct N-dehydrogenation of the corresponding amides. researchgate.netnih.govchemistryviews.org
| Compound Class | General Structure | Key Characteristics | Common Applications in Research |
|---|---|---|---|
| N-Substituted Acrylamides | R-NH-CO-CH=CH₂ | Amide with a substituent on the nitrogen. | Monomers for copolymerization researchgate.net, potential chemotherapeutic agents nih.gov, corrosion inhibitors mdpi.com. |
| Enamides | R-CO-NR'-CR''=CHR''' | Electron-withdrawing group on the nitrogen atom, providing stability. nih.govacs.orgacs.org | Versatile intermediates in organic synthesis, used in catalysis and photochemistry. researchgate.netnih.govacs.org |
| Enamines | R₂N-CR'=CR''₂ | Highly nucleophilic but prone to hydrolysis. nih.govacs.org | Nucleophilic reagents in C-C bond formation. acs.org |
Significance of the N-(2,4,6-trimethylphenyl) Moiety in Chemical Design and Steric Influence
The N-(2,4,6-trimethylphenyl) group, also known as the mesityl group, plays a crucial role in the chemical behavior of this compound. This group is known for its significant steric bulk, which arises from the spatial arrangement of the three methyl groups on the phenyl ring. nih.govwikipedia.org
Steric effects are nonbonding interactions that influence the shape and reactivity of molecules. wikipedia.org The steric hindrance caused by the bulky mesityl group can slow down chemical reactions by physically impeding the approach of reactants. wikipedia.org This property is often exploited in chemical synthesis to control reaction selectivity by disfavoring unwanted side reactions. wikipedia.org In the context of this compound, the mesityl group can influence the conformation of the molecule, such as the torsional angles of the bonds adjacent to the group. For instance, in a related compound, N-(2,4,6-trimethylphenyl)-succinamic acid, the amide bond adopts a trans conformation. nih.gov
Furthermore, sterically demanding groups like the mesityl group are used to stabilize otherwise unstable chemical species. nih.gov The bulkiness of the group can prevent dimerization or other decomposition pathways. This stabilizing effect has led to the use of the 2,4,6-trimethylphenyl moiety in the design of ligands for transition metal catalysts, such as the N-heterocyclic carbene (NHC) ligand 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (IMes).
| Property | Description | Impact on Molecular Design and Reactivity |
|---|---|---|
| Steric Bulk | Large spatial volume due to three methyl groups on the phenyl ring. nih.gov | Influences molecular conformation, can control reaction selectivity by hindering certain reaction pathways. wikipedia.orgnih.gov |
| Kinetic Stabilization | Ability to stabilize reactive intermediates by preventing intermolecular reactions. nih.gov | Enables the isolation and study of otherwise transient species. nih.gov |
| Use in Ligand Design | Incorporated into ligands to modify the properties of metal catalysts. | Affects catalyst activity, selectivity, and stability. |
Overview of Research Trajectories for Analogous Chemical Structures
The research trajectories for chemical structures analogous to this compound are diverse and reflect the distinct functionalities of the acrylamide and enamide groups.
Research on N-substituted acrylamides often focuses on materials science and medicinal chemistry. Studies have explored the synthesis of various N-aryl acrylamides and their subsequent copolymerization with vinylic monomers to produce new polymers with tailored properties. researchgate.net In the field of medicinal chemistry, acrylamide derivatives have been investigated as potential therapeutic agents. For example, novel acrylamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.gov Another area of application is in corrosion inhibition, where acrylamide derivatives have been studied for their ability to protect metals in acidic environments. mdpi.com Furthermore, the reactivity of the acrylamide functional group itself is a subject of systematic study, particularly its reaction with biological nucleophiles. acs.org The incorporation of an acrylamide group has also been shown to improve the drug-like properties of molecules, such as solubility and membrane permeability. nih.gov
For enamides , the research focus is heavily on their application in synthetic organic chemistry. A significant amount of research is dedicated to developing new and efficient methods for their synthesis. researchgate.netnih.govorganic-chemistry.orgchemistryviews.orgresearchgate.net Given their stability and versatile reactivity, enamides are used as key intermediates in the synthesis of a wide range of nitrogen-containing compounds. researchgate.netacs.org They can participate in various transformations, including cycloaddition reactions. nih.govacs.org
The broader field of acrylamide research is also influenced by its presence as a process contaminant in certain foods cooked at high temperatures. nih.govresearchgate.net This has spurred extensive investigation into the mechanisms of its formation, its potential health risks, and strategies for its mitigation in food products. nih.gov This area of research highlights the dual nature of the acrylamide functional group, being both a useful chemical moiety and a compound of concern in food safety.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-5-11(14)13-12-9(3)6-8(2)7-10(12)4/h5-7H,1H2,2-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEBBOICCPSFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of N 2,4,6 Trimethylphenyl Prop 2 Enamide
Reactivity of the Prop-2-enamide Unsaturated Moiety
The primary site of chemical reactivity in N-(2,4,6-trimethylphenyl)prop-2-enamide is the α,β-unsaturated carbonyl system. The electron-withdrawing nature of the amide group, in conjugation with the C=C double bond, polarizes the π-system. This polarization renders the β-carbon electrophilic and susceptible to nucleophilic attack, while also activating the double bond for radical and pericyclic reactions. The bulky mesityl group attached to the nitrogen atom introduces considerable steric hindrance around the amide functionality, which can modulate the kinetics and stereochemical outcomes of reactions at the double bond.
Polymerization Processes
The vinyl group of this compound allows it to function as a monomer in various polymerization reactions. The resulting polymers, poly(this compound), would feature the bulky, hydrophobic mesityl groups as side chains, which are expected to impart unique properties such as high thermal stability and altered solubility.
Conventional free-radical polymerization is a common method for polymerizing acrylamide-type monomers. The process is typically initiated by thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide), generating free radicals that add to the monomer's double bond.
The mechanism proceeds through three main stages:
Initiation: A free radical (I•) adds to the β-carbon of the monomer, forming a new radical species.
Propagation: The monomer radical rapidly adds to subsequent monomer units, extending the polymer chain.
Termination: The growth of polymer chains is halted, typically through combination or disproportionation of two growing radical chains.
The kinetics of the polymerization of this compound are expected to be influenced by the steric bulk of the N-mesityl group. This large substituent can hinder the approach of propagating radical chains to the monomer, potentially leading to a lower rate of propagation compared to less substituted acrylamides. Structurally similar monomers, such as N-(2-arylethyl)-2-methylprop-2-enamides, have been successfully polymerized using radical initiators in the presence of cross-linking agents like divinylbenzene (B73037) to create molecularly imprinted polymers. mdpi.comresearchgate.netnih.gov
Controlled radical polymerization (CRP) techniques are instrumental for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. sigmaaldrich.com Among these, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is particularly well-suited for acrylamides. mdpi.comnih.gov
RAFT Polymerization: This technique involves a conventional radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). nih.gov The process establishes a dynamic equilibrium between active, propagating radicals and dormant polymeric species, allowing for controlled chain growth. For a monomer like this compound, a typical RAFT polymerization would involve:
| Component | Example | Function |
| Monomer | This compound | Building block of the polymer |
| Initiator | AIBN or V-70 | Source of primary radicals |
| CTA | Dithioesters, trithiocarbonates | Controls polymerization |
| Solvent | Dioxane, DMSO | Solubilizes components |
This is an interactive data table based on the text.
The choice of CTA is critical for achieving good control over the polymerization of acrylamide-type monomers. mdpi.com
Atom Transfer Radical Polymerization (ATRP): While a powerful CRP method, ATRP has shown limitations with N-substituted acrylamides. cmu.edu The amide functionality can complex with the copper catalyst, which can retard the deactivation step and lead to a loss of control over the polymerization. cmu.edu Therefore, RAFT is generally the preferred method for achieving controlled polymerization of acrylamides.
Cationic Polymerization: This method is generally not suitable for polymerizing this compound. Cationic polymerization requires monomers with electron-donating groups that can stabilize the propagating carbocationic chain end. The acrylamide (B121943) functionality is strongly electron-withdrawing, which destabilizes any adjacent carbocation, thus inhibiting cationic polymerization.
Anionic Polymerization: In contrast, the electron-withdrawing nature of the prop-2-enamide moiety makes this compound a potential candidate for anionic polymerization. The reaction can be initiated by a strong nucleophile, such as an organolithium reagent, which would add to the β-carbon in a Michael-type fashion. This generates a propagating enolate anion. However, challenges in anionic polymerization of acrylamides include potential side reactions, such as proton abstraction from the N-H bond (if present) or reaction at the carbonyl group. For N-substituted acrylamides like the title compound, careful control of reaction conditions would be necessary to achieve a living polymerization.
Cycloaddition Reactions (e.g., [2+2], [4+2] Cycloadditions)
The electron-deficient double bond of this compound makes it an excellent substrate for cycloaddition reactions, where it typically acts as the 2π-electron component.
[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com this compound is expected to be a reactive dienophile due to its electron-withdrawing amide group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org This facilitates the reaction with electron-rich dienes. organic-chemistry.org The reaction is typically concerted and stereospecific. wikipedia.org
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are also possible, where two alkene units react to form a cyclobutane (B1203170) ring. N-arylacrylamides can undergo such reactions, often involving a photoredox-catalyzed pathway. researchgate.net
1,3-Dipolar Cycloaddition: This class of reactions involves a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. researchgate.net Acrylamides are effective dipolarophiles in reactions with dipoles like nitrile oxides, nitrones, and azomethine ylides. researchgate.net The use of chiral acrylamides in these reactions can lead to high levels of stereocontrol. researchgate.net
Conjugate Additions (Michael-type Additions)
The polarized double bond of this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. wikipedia.orgyoutube.commasterorganicchemistry.com The reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system, followed by protonation of the resulting enolate intermediate. masterorganicchemistry.com
This reaction is a powerful tool for C-C and C-heteroatom bond formation. Common nucleophiles include:
Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines can add to the acrylamide moiety to form β-amino amides. rsc.org
Sulfur Nucleophiles (Sulfa-Michael Addition): Thiols are particularly reactive nucleophiles for this transformation, adding readily to form β-thioether adducts. The mechanism of thiol addition to N-phenylacrylamides has been shown to proceed via a rate-limiting nucleophilic attack of the thiolate anion. rsc.org
Carbon Nucleophiles: Soft carbon nucleophiles such as enolates and organocuprates can also add in a conjugate fashion. masterorganicchemistry.com
The general reactivity for conjugate addition to N-phenylacrylamides has been studied, indicating that the reaction rates can be understood in terms of the electronic properties of substituents on the acrylamide moiety. nih.gov For this compound, the bulky mesityl group is not expected to significantly alter the electronic nature of the double bond but may sterically influence the approach of the incoming nucleophile.
| Reaction Type | Reactant | Product Type |
| Aza-Michael | Amines (R₂NH) | β-Amino Amide |
| Sulfa-Michael | Thiols (RSH) | β-Thioether Amide |
| Michael Addition | Enolates | 1,5-Dicarbonyl Compound |
This is an interactive data table based on the text.
Reductive Transformations of the Alkene (e.g., Hydrogenation)
The carbon-carbon double bond in the prop-2-enamide (acrylamide) portion of the molecule is susceptible to reductive transformations, most commonly through catalytic hydrogenation. This reaction converts the α,β-unsaturated amide into its saturated analogue, N-(2,4,6-trimethylphenyl)propanamide. The process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.
Detailed research on the hydrogenation of N-aryl acrylamides demonstrates that various catalytic systems can achieve this transformation. Heterogeneous catalysts are widely employed for their efficacy and ease of separation from the reaction mixture.
Key Research Findings:
Catalyst Systems: The most common catalysts for the hydrogenation of alkenes are platinum group metals. Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel are highly effective for this type of reduction. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and Crabtree's catalyst ([Ir(COD)py(PCy₃)]PF₆), can also be used, often providing higher selectivity and functioning under milder conditions. tcichemicals.com
Reaction Conditions: The reaction is typically carried out by stirring the substrate in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) under a hydrogen atmosphere (from balloon pressure to high-pressure autoclaves), with a catalytic amount of the metal.
Product Formation: The expected product from the complete hydrogenation of the alkene moiety is N-(2,4,6-trimethylphenyl)propanamide. The aromatic ring is generally resistant to reduction under these conditions, requiring much harsher conditions (e.g., high pressure and temperature with rhodium or ruthenium catalysts) for hydrogenation. tcichemicals.com
| Reaction | Reagents and Conditions | Product |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, RT, 1-4 atm | N-(2,4,6-trimethylphenyl)propanamide |
Reactions Involving the N-(2,4,6-trimethylphenyl) Aromatic Moiety
The aromatic ring of the mesityl group presents a platform for derivatization, primarily through electrophilic aromatic substitution and reactions at the methyl substituents.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com However, the reactivity of the N-(2,4,6-trimethylphenyl) moiety in this compound is governed by a combination of electronic and steric effects from its substituents.
Detailed Research Findings:
Substituent Effects: The aromatic ring has four substituents to consider: three methyl groups and the N-prop-2-enamide group.
Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring via an inductive effect and hyperconjugation. They are ortho, para-directors. libretexts.org
Steric Hindrance: The most significant factor controlling the reactivity of this aromatic ring is extreme steric hindrance. The two methyl groups at positions 2 and 6 physically block the approach of electrophiles to the adjacent hydrogen atoms (positions 3 and 5, which are already substituted). The bulky N-prop-2-enamide group further contributes to this steric crowding.
Predicted Reactivity: The positions meta to the deactivating amide group (positions 3 and 5) are already occupied by methyl groups. The positions ortho and para to the activating methyl groups are sterically inaccessible. Consequently, the aromatic ring of this compound is expected to be highly unreactive towards standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. Reactions on the parent mesitylene (B46885) (1,3,5-trimethylbenzene) readily occur because the open positions are not sterically shielded. For instance, bromination of mesitylene proceeds smoothly to give mesityl bromide. wikipedia.org However, the addition of the bulky N-acyl group drastically reduces this reactivity.
| Substituent Group | Electronic Effect | Directing Influence |
| -CH₃ (x3) | Activating | Ortho, Para |
| -NH-CO-CH=CH₂ | Deactivating | Meta |
While the aromatic ring itself is unreactive, the three benzylic methyl groups offer alternative sites for derivatization. These positions are known to undergo free-radical reactions and oxidation.
Detailed Research Findings:
Side-Chain Halogenation: Alkyl groups on a benzene (B151609) ring can undergo free-radical halogenation at the benzylic position when treated with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or peroxide) or light. orgoreview.compearson.com This would convert one or more of the methyl groups into bromomethyl (-CH₂Br) groups, which are versatile intermediates for further nucleophilic substitution.
Oxidation: Alkyl groups attached to a benzene ring can be oxidized.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating can oxidize the methyl groups to carboxylic acid (-COOH) groups. libretexts.org Depending on the stoichiometry and conditions, this could lead to the formation of dimethyl-formylbenzoic acid or trimesic acid derivatives.
Milder oxidizing agents, such as manganese dioxide (MnO₂), can selectively oxidize a methyl group to an aldehyde (-CHO). For example, oxidation of mesitylene with MnO₂ yields 3,5-dimethylbenzaldehyde. wikipedia.org
| Transformation | Reagents and Conditions | Potential Product(s) |
| Side-Chain Bromination | N-Bromosuccinimide (NBS), CCl₄, Light/AIBN | N-(2-Bromomethyl-4,6-dimethylphenyl)prop-2-enamide |
| Oxidation to Aldehyde | MnO₂, Dichloromethane (B109758), Reflux | N-(2-Formyl-4,6-dimethylphenyl)prop-2-enamide |
| Oxidation to Carboxylic Acid | KMnO₄, H₂O/Pyridine, Heat | 4,6-Dimethyl-2-(prop-2-enamido)benzoic acid |
Transformations at the Amide Linkage
The amide bond is known for its stability, but it can be cleaved or modified under specific chemical conditions.
Amide hydrolysis cleaves the C-N bond, yielding a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, but it is generally much slower than ester hydrolysis and often requires forcing conditions. libretexts.org The steric hindrance from the mesityl group in this compound makes its amide bond particularly resistant to hydrolysis. arkat-usa.orgresearchgate.netresearchgate.net
Detailed Research Findings:
Acid-Catalyzed Hydrolysis: This process involves heating the amide in a strong aqueous acid (e.g., HCl or H₂SO₄). The mechanism begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com The tetrahedral intermediate then collapses, eliminating the amine (which is protonated under the acidic conditions) to form the carboxylic acid. For this specific molecule, the products would be prop-2-enoic acid and 2,4,6-trimethylaniline (B148799) hydrochloride. youtube.com
Base-Catalyzed Hydrolysis (Saponification): This reaction requires heating the amide with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org The resulting tetrahedral intermediate expels the amide anion, which is a poor leaving group but is immediately protonated by the solvent to form the free amine. The carboxylic acid is deprotonated under the basic conditions to form a carboxylate salt. The final products after an acidic workup would be prop-2-enoic acid and 2,4,6-trimethylaniline. Studies on sterically hindered amides have shown that non-aqueous solvent systems, such as NaOH in a methanol/dichloromethane mixture, can facilitate hydrolysis under milder conditions. arkat-usa.orgresearchgate.net
| Reaction Type | Reagents and Conditions | Products |
| Acidic Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat | Prop-2-enoic acid + 2,4,6-Trimethylaniline hydrochloride |
| Basic Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ (workup) | Prop-2-enoic acid + 2,4,6-Trimethylaniline |
N-Alkylation and N-acylation reactions involve the replacement of a hydrogen atom on the amide nitrogen with an alkyl or acyl group, respectively. However, the target molecule, this compound, is a secondary amide that is already N,N-disubstituted (one bond to the aryl group, one to the acyl group).
Detailed Research Findings:
Feasibility: Direct N-alkylation or N-acylation on this compound is not a feasible reaction. These reactions require the presence of an N-H bond. The amide nitrogen must first be deprotonated to form an amidate anion, which can then act as a nucleophile to attack an alkyl halide or acyl chloride. mdpi.comacs.org
Structural Limitation: Since the nitrogen atom in this compound does not have a hydrogen atom attached to it, it cannot be deprotonated to form the necessary nucleophilic intermediate. Therefore, it cannot undergo further substitution at the nitrogen atom under standard N-alkylation or N-acylation conditions. While some advanced methods exist for activating amides for novel transformations, conventional N-alkylation and N-acylation are not applicable to this substrate. rsc.org
Formation of Complex Molecular Architectures and Hybrid Structures
The construction of complex molecular architectures and hybrid structures is a cornerstone of modern synthetic chemistry, enabling the development of novel compounds with unique properties. The incorporation of specific building blocks, such as this compound, into larger frameworks can impart desirable characteristics. However, the documented reactivity of this particular compound in forming such complex structures is limited.
Integration into Ring Systems (e.g., Piperidines)
The piperidine (B6355638) motif is a prevalent scaffold in a vast array of pharmaceuticals and natural products. The synthesis of substituted piperidines is, therefore, a significant focus of organic synthesis. One common strategy for constructing the piperidine ring is through intramolecular cyclization reactions, such as the aza-Michael addition. This reaction typically involves the addition of an amine to an α,β-unsaturated carbonyl compound, which can be followed by cyclization to form the heterocyclic ring.
While the prop-2-enamide functionality of this compound presents a potential Michael acceptor, and the amide nitrogen could theoretically act as a nucleophile after appropriate derivatization to introduce a tethered primary or secondary amine, no published research has specifically demonstrated this transformation for this compound. General methodologies for the synthesis of piperidines via aza-Michael additions have been developed for other N-aryl acrylamides, but the influence of the 2,4,6-trimethylphenyl (mesityl) group on the reactivity and feasibility of such cyclizations has not been explored. The steric hindrance imposed by the ortho-methyl groups on the mesityl substituent could potentially impact the conformational requirements for the cyclization step.
Synthesis of Multi-Component Derivatives
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. Reactions such as the Ugi and Passerini reactions are prominent examples of MCRs that are widely used to generate diverse libraries of compounds.
Theoretically, this compound could participate in MCRs. For instance, the amide functionality could potentially be involved in reactions like the Ugi four-component reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. However, a thorough review of the scientific literature reveals no specific instances of this compound being employed as a component in any documented multi-component reaction. The reactivity of the prop-2-enamide moiety and the steric and electronic effects of the mesityl group would be key factors in determining its suitability for such transformations. Without experimental data, any discussion of its role in MCRs remains speculative.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful, non-destructive tool for probing the local environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C), within a molecule. By analyzing the resonant frequencies of these nuclei in a strong magnetic field, detailed information about the molecular structure, including connectivity and spatial arrangement, can be ascertained.
¹H NMR for Proton Environment Analysis and Connectivity
The ¹H NMR spectrum of N-(2,4,6-trimethylphenyl)prop-2-enamide provides a precise count of the distinct proton environments and their neighboring protons. The spectrum is characterized by signals corresponding to the vinyl protons of the prop-2-enamide group, the aromatic proton of the trimethylphenyl ring, the amide proton, and the protons of the three methyl groups.
The vinyl protons typically appear as a complex multiplet system in the downfield region of the spectrum, a consequence of their distinct chemical environments and spin-spin coupling interactions. The proton attached to the carbon adjacent to the carbonyl group (α-carbon) and the two terminal vinyl protons (β-carbon) will exhibit characteristic splitting patterns.
The aromatic region of the spectrum is simplified due to the symmetrical substitution of the phenyl ring, showing a single signal for the two equivalent aromatic protons. The amide proton (N-H) signal is also observable, and its chemical shift can be influenced by solvent and temperature. The upfield region of the spectrum is dominated by sharp singlets corresponding to the protons of the two ortho- and one para-methyl groups on the phenyl ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Vinyl CH | 6.20 - 6.40 | Multiplet |
| Vinyl CH₂ | 5.60 - 5.80 | Multiplet |
| Aromatic CH | ~6.90 | Singlet |
| Amide NH | 7.50 - 8.50 | Broad Singlet |
| o-Methyl CH₃ | ~2.25 | Singlet |
| p-Methyl CH₃ | ~2.20 | Singlet |
Note: These are predicted values based on analogous compounds and may vary based on solvent and experimental conditions.
¹³C NMR for Carbon Skeleton Elucidation and Hybridization States
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their hybridization states (sp³, sp², sp). For this compound, distinct signals are expected for the carbonyl carbon, the vinyl carbons, the aromatic carbons, and the methyl carbons.
The carbonyl carbon of the amide group is typically observed at the most downfield position. The sp² hybridized carbons of the vinyl group and the aromatic ring resonate in the intermediate region of the spectrum. Due to the symmetry of the trimethylphenyl ring, fewer aromatic carbon signals are observed than the total number of aromatic carbons. The sp³ hybridized methyl carbons appear in the most upfield region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 165 - 170 |
| Vinyl CH | 128 - 132 |
| Vinyl CH₂ | 125 - 128 |
| Aromatic C (quaternary) | 135 - 140 |
| Aromatic C-H | 128 - 130 |
| o-Methyl C | ~18 |
| p-Methyl C | ~21 |
Note: These are predicted values based on analogous compounds and may vary based on solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While specific experimental data for this compound is not widely published, the application of two-dimensional (2D) NMR techniques would be instrumental for unambiguous signal assignment.
COSY (Correlation Spectroscopy) would establish correlations between spin-coupled protons, for instance, confirming the connectivity within the vinyl system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for determining the conformation of the molecule, particularly the orientation of the trimethylphenyl ring relative to the prop-2-enamide moiety.
Solid-State NMR for Polymer and Aggregate Structure
In instances where this compound is incorporated into a polymeric structure or forms aggregates, solid-state NMR (ssNMR) would be a valuable tool. Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR provides information about the structure and dynamics in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, offering insights into polymer chain packing, conformation, and intermolecular interactions.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups, making it an excellent method for functional group identification.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
N-H Stretch: A prominent band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amide.
C=O Stretch (Amide I band): A strong absorption band, typically around 1650-1680 cm⁻¹, is characteristic of the carbonyl stretching vibration in amides.
N-H Bend (Amide II band): This band, arising from the in-plane N-H bending coupled with C-N stretching, is expected to appear around 1520-1570 cm⁻¹.
C=C Stretch: The stretching vibration of the vinyl C=C double bond would be observed in the 1610-1640 cm⁻¹ region.
Aromatic C=C Stretches: The phenyl ring would exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ range.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1520 - 1570 | Medium-Strong |
| C=C Stretch (Vinyl) | 1610 - 1640 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-H Stretch (Aromatic) | > 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | < 3000 | Medium-Strong |
Note: These are predicted values based on characteristic group frequencies.
Raman Spectroscopy for Vibrational Modes and Molecular Fingerprinting
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, serving as a unique molecular fingerprint. For this compound, the Raman spectrum is expected to be rich with distinct peaks corresponding to the vibrations of its specific functional groups, including the vinyl moiety, the amide linkage, and the substituted aromatic ring.
The analysis would reveal characteristic vibrational frequencies. The C=C stretching of the acryloyl group would produce a strong band, typically in the 1620-1640 cm⁻¹ region. The amide I band (primarily C=O stretching) is one of the most intense peaks in the Raman spectrum of amides and is anticipated to appear around 1650-1670 cm⁻¹. The trimethylphenyl group would contribute several characteristic bands, including aromatic C-C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching modes above 3000 cm⁻¹. The steric hindrance provided by the two ortho-methyl groups on the phenyl ring may influence the electronic environment of the amide bond, potentially causing slight shifts in its characteristic vibrational frequencies compared to non-hindered analogues.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| 3050-3100 | Aromatic/Vinylic C-H Stretch | Trimethylphenyl / Acryloyl |
| 2920-2980 | Aliphatic C-H Stretch | Methyl (CH₃) |
| 1650-1670 | Amide I (C=O Stretch) | Amide |
| 1620-1640 | Vinylic C=C Stretch | Acryloyl |
| 1580-1600 | Aromatic C-C Stretch | Trimethylphenyl |
| 1520-1540 | Amide II (N-H Bend & C-N Stretch) | Amide |
| 1250-1280 | Amide III (C-N Stretch & N-H Bend) | Amide |
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of a compound's elemental formula. For this compound (C₁₂H₁₅NO), HRMS is used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would typically be used to generate ions, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The high accuracy of HRMS (typically within 5 ppm) allows for the unambiguous confirmation of the compound's elemental composition.
| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |
|---|---|---|
| C₁₂H₁₅NO | [M]⁺• | 189.11536 |
| [M+H]⁺ | 190.12319 | |
| [M+Na]⁺ | 212.10514 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and semi-volatile compounds in a mixture followed by their detection and identification by mass spectrometry. For this compound, GC-MS serves as an excellent method for assessing sample purity, identifying any volatile impurities from the synthesis, such as residual solvents or starting materials like 2,4,6-trimethylaniline (B148799).
Upon introduction into the mass spectrometer, typically using Electron Ionization (EI), the molecule undergoes fragmentation. The resulting fragmentation pattern is characteristic of the molecular structure. The molecular ion peak ([M]⁺•) would be expected at m/z 189. Plausible fragmentation pathways include the cleavage of the amide bond, leading to fragments corresponding to the trimethylphenyl isocyanate cation (m/z 159) or the 2,4,6-trimethylaniline cation (m/z 135), and the acryloyl cation (m/z 55).
| Mass-to-Charge Ratio (m/z) | Plausible Fragment Identity | Formula |
|---|---|---|
| 189 | Molecular Ion [M]⁺• | [C₁₂H₁₅NO]⁺• |
| 174 | [M - CH₃]⁺ | [C₁₁H₁₂NO]⁺ |
| 135 | [2,4,6-trimethylaniline]⁺• | [C₉H₁₃N]⁺• |
| 120 | [C₉H₁₃N - CH₃]⁺ | [C₈H₁₀N]⁺ |
| 55 | [Acryloyl]⁺ | [C₃H₃O]⁺ |
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) provides the unambiguous, absolute three-dimensional structure of a molecule. By successfully growing a single crystal of this compound, SC-XRD analysis would yield precise data on bond lengths, bond angles, and torsional angles. A key structural feature of interest is the dihedral angle between the plane of the amide group and the plane of the aromatic ring. Due to the steric hindrance from the two ortho-methyl substituents on the phenyl ring, this angle is expected to be significantly twisted, likely in the range of 50-70°. This is a common feature in related N-(2,6-disubstituted-phenyl) amides. nih.gov This twisting has significant implications for the molecule's conformation and electronic properties, as it disrupts the conjugation between the amide nitrogen's lone pair and the aromatic π-system.
| Structural Parameter | Expected Value | Comment |
|---|---|---|
| C=O Bond Length | ~1.23 Å | Typical for an amide carbonyl group. |
| Amide C-N Bond Length | ~1.34 Å | Partial double bond character. |
| Aromatic C-N Bond Length | ~1.43 Å | Typical single bond. |
| Amide Plane / Ring Plane Dihedral Angle | 50 - 70° | Significant twist due to steric hindrance from ortho-methyl groups. nih.gov |
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline nature of a material. It provides a diffraction pattern characteristic of a specific crystalline phase. This technique is crucial for identifying the crystalline form of a bulk sample and for screening for polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties.
While no specific polymorphs of this compound have been reported, PXRD would be the primary analytical tool for their discovery and characterization. Each polymorphic form would produce a unique diffractogram with a distinct set of diffraction peaks at specific 2θ angles. This analysis is vital in materials science and pharmaceutical development to ensure batch-to-batch consistency of the crystalline form.
| Crystalline Form | Hypothetical 2θ Peak Positions (°) | Description |
|---|---|---|
| Polymorph A | 8.5, 12.3, 15.8, 21.1, 25.0 | A unique set of diffraction peaks defining one possible crystal lattice. |
| Polymorph B | 9.2, 11.5, 18.4, 22.3, 24.1 | A different set of peaks indicating a distinct crystal packing arrangement. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N-(2,4,6-trimethylphenyl)prop-2-enamide, DFT calculations would typically be employed to understand its structural, electronic, and spectroscopic properties. Such studies often utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost nih.gov.
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this would involve determining the most stable bond lengths, bond angles, and dihedral angles.
A key conformational feature would be the dihedral angle between the plane of the 2,4,6-trimethylphenyl ring and the plane of the prop-2-enamide group. Steric hindrance from the ortho-methyl groups on the phenyl ring would likely cause significant rotation out of planarity. For comparison, experimental crystal structure data for related compounds like N-(2,4,6-trimethylphenyl)formamide show a dihedral angle of 68.06 (10)° between the formamide (B127407) and aryl ring planes nih.gov. Similarly, the crystal structure of N-(2,4,6-trimethylphenyl)maleamic acid shows a dihedral angle of 58.3 (2)° between the phenyl ring and the amido group nih.gov. A full conformational analysis would involve scanning the potential energy surface by systematically rotating key bonds to identify all stable conformers and the energy barriers between them.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)
Electronic structure analysis provides insight into a molecule's reactivity and electronic properties.
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity mdpi.com. A small gap suggests the molecule is more reactive and can be easily excited nih.gov. DFT calculations would map the electron density of these orbitals, showing where the molecule is most likely to donate or accept electrons.
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in the molecule uni-muenchen.desemanticscholar.org. This information helps in understanding the molecule's polarity and identifying electrophilic and nucleophilic sites. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor) dergipark.org.tr.
Reaction Mechanism Studies (e.g., Transition State Location, Activation Barriers)
If this compound were involved in a chemical reaction, such as polymerization or addition reactions at the double bond, DFT could be used to elucidate the reaction mechanism. This involves:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.
Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state, which corresponds to the activation energy of the reaction. A lower activation barrier indicates a faster reaction rate.
Intrinsic Reaction Coordinate (IRC) analysis: This calculation confirms that a located transition state correctly connects the desired reactants and products nih.gov.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)
DFT is widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts mdpi.comresearchgate.net. These calculated shifts can be compared to experimental data to assign peaks and confirm the molecular structure.
IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum semanticscholar.org. These calculations help in assigning specific vibrational modes (e.g., N-H stretch, C=O stretch, C=C stretch) to the observed experimental bands nih.govresearchgate.net. Calculated frequencies are often scaled to better match experimental values due to the neglect of anharmonicity in the calculations.
Molecular Dynamics (MD) Simulations
While DFT focuses on static structures, MD simulations are used to study the dynamic behavior of molecules over time.
Conformational Dynamics and Flexibility Studies
An MD simulation of this compound would provide a detailed picture of its flexibility and the conformational changes it undergoes in a given environment (e.g., in a solvent or in a vacuum) at a certain temperature. The simulation would track the positions and velocities of all atoms over time, revealing:
The range of accessible dihedral angles.
The flexibility of the prop-2-enamide side chain relative to the bulky trimethylphenyl group.
The time scales of different molecular motions.
Such simulations are valuable for understanding how the molecule behaves in a realistic, dynamic environment, which static DFT calculations cannot fully capture scirp.org.
Intermolecular Interactions in Condensed Phases or Solutions
In condensed phases (solid or liquid) and solutions, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their macroscopic properties, such as melting point, solubility, and crystal packing. The primary interactions are driven by the polar amide functional group.
Hydrogen Bonding: The most significant intermolecular force is the hydrogen bond. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows molecules to link together, forming supramolecular structures. Studies on analogous compounds, such as N-(2,4,6-trimethylphenyl)maleamic acid and N-(2,4,6-trimethylphenyl)succinamic acid, have shown through X-ray crystallography that intermolecular N-H···O hydrogen bonds are pivotal in their crystal structures, linking molecules into chains and dimers. nih.govnih.gov For this compound, it is highly probable that similar N-H···O hydrogen bonds would form infinite chains in the solid state.
Van der Waals Forces: Weaker, non-specific van der Waals forces, including London dispersion forces, will be present between all molecules, arising from the entire molecular surface. The bulky 2,4,6-trimethylphenyl (mesityl) group provides a large surface area for these interactions.
Potential π-π Stacking: The aromatic mesityl ring introduces the possibility of π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. However, the steric hindrance from the three methyl groups on the phenyl ring may cause a parallel-displaced or T-shaped arrangement rather than a direct face-to-face stacking.
Computational analysis, such as Density Functional Theory (DFT) with corrections for dispersion, could precisely quantify the energies of these different interactions and predict the most stable packing arrangements or solvation structures.
Quantum Chemical Topology and Bonding Analysis
To gain a deeper understanding of the electron distribution and the nature of chemical bonds within the molecule, advanced computational methods like Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) analyses are employed.
Natural Bond Orbital (NBO) analysis deconstructs the complex, delocalized molecular wave function into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling a classical Lewis structure. wisc.eduq-chem.com An NBO analysis of this compound would provide quantitative insights into its electronic structure.
Key findings from a hypothetical NBO analysis would include:
Hybridization: Determination of the hybridization of atomic orbitals contributing to each bond (e.g., the sp² character of the carbonyl carbon and the nitrogen atom).
Natural Atomic Charges: Calculation of the charge distribution across the molecule, highlighting the partial negative charge on the oxygen atom and the partial positive charge on the carbonyl carbon and amide hydrogen.
Hyperconjugative Interactions: The most crucial insight from NBO is the quantification of delocalization effects. A key feature of the amide bond is the delocalization of the nitrogen's lone pair (n_N) into the antibonding orbital of the carbonyl group (π_C=O). This interaction, often represented as n_N → π_C=O, is responsible for the planar geometry and high rotational barrier of the amide bond. The stabilization energy (E(2)) associated with this interaction would be calculated, providing a measure of the amide resonance.
Illustrative NBO Analysis Data for this compound Note: The following data are illustrative examples of what an NBO analysis would yield and are not derived from actual calculations.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π* (C=O) | ~50-60 | Amide Resonance (Hyperconjugation) |
| π (C=C) vinyl | π* (C=O) | ~15-25 | π-Conjugation |
| σ (C-H) methyl | σ* (C-C) ring | ~2-5 | Hyperconjugation |
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). In AIM, a chemical bond is characterized by the presence of a bond critical point (BCP) on the line of maximum electron density connecting two atomic nuclei. The properties of the electron density at this BCP reveal the nature of the interaction.
For this compound, an AIM analysis would be used to:
Characterize Covalent Bonds: The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs for C-C, C=C, C-N, and C=O bonds would confirm their covalent nature. For shared interactions (covalent bonds), ∇²ρ(r) is typically negative.
Analyze Hydrogen Bonds: An AIM analysis would identify a BCP between the amide hydrogen (H) and the carbonyl oxygen (O) of a neighboring molecule, providing definitive evidence of an N-H···O hydrogen bond. For closed-shell interactions like hydrogen bonds, ρ(r) is relatively low and ∇²ρ(r) is positive.
Illustrative AIM Data for Key Interactions in this compound Note: The following data are illustrative examples of what an AIM analysis would yield and are not derived from actual calculations.
| Bond/Interaction | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Bond Type |
|---|---|---|---|
| C=O | ~0.40 | Negative | Polar Covalent (Shared) |
| C-N (amide) | ~0.25 | Negative | Polar Covalent (Shared) |
| C=C (vinyl) | ~0.30 | Negative | Covalent (Shared) |
| N-H···O (Intermolecular) | ~0.02 | Positive | Hydrogen Bond (Closed-shell) |
Theoretical Insights into Molecular Reactivity and Selectivity
Computational methods are invaluable for predicting how and where a molecule will react. Frontier Molecular Orbital (FMO) theory and Conceptual DFT provide a framework for understanding chemical reactivity.
FMO theory posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgnih.gov
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the electron-rich mesityl ring and the vinyl group.
LUMO: The LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. The LUMO is expected to be a π* antibonding orbital primarily localized over the electron-deficient acrylamide (B121943) moiety (C=C-C=O), particularly on the carbonyl carbon and the β-carbon of the vinyl group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
These orbitals are key to understanding reactions like Michael additions, where a nucleophile would attack the LUMO at the β-carbon, and electrophilic aromatic substitution on the mesityl ring, which would involve the HOMO.
Illustrative FMO Data for this compound Note: The following data are illustrative examples of what an FMO analysis would yield and are not derived from actual calculations.
| Orbital | Energy (eV) | Primary Location of Electron Density | Implication for Reactivity |
|---|---|---|---|
| HOMO | ~ -6.5 | Mesityl ring, vinyl C=C bond | Site for electrophilic attack |
| LUMO | ~ -1.0 | Acrylamide C=C-C=O system | Site for nucleophilic attack |
| HOMO-LUMO Gap | ~ 5.5 | Indicates moderate kinetic stability | Governs overall reactivity |
Conceptual DFT provides a quantitative scale for reactivity through various descriptors derived from how the system's energy changes with the number of electrons. mdpi.comresearchgate.net These descriptors are often calculated using the energies of the frontier orbitals (Koopmans' theorem).
Global Reactivity Descriptors: These values describe the reactivity of the molecule as a whole.
Chemical Potential (μ): Related to the "escaping tendency" of electrons. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is approximated as η ≈ (E_LUMO - E_HOMO). A harder molecule is less reactive.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). This is particularly useful for predicting the molecule's behavior in polar reactions.
Local Reactivity Descriptors: These indices predict which atoms within the molecule are the most reactive.
Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a specific point when an electron is added or removed. It helps identify the most likely sites for nucleophilic attack (f⁺(r)) and electrophilic attack (f⁻(r)). For this compound, the f⁺(r) function would be largest on the carbonyl carbon and the β-vinyl carbon, while the f⁻(r) function would be largest on the atoms of the mesityl ring.
Illustrative Conceptual DFT Descriptors for this compound Note: The following data are illustrative examples based on the hypothetical FMO energies above and are not derived from actual calculations.
| Descriptor | Formula | Illustrative Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 | Measures electron escaping tendency |
| Chemical Hardness (η) | ELUMO - EHOMO | 5.5 | Indicates moderate reactivity |
| Electrophilicity (ω) | μ² / (2η) | 1.28 | Indicates a moderate electrophile |
Material Science and Advanced Applications of N 2,4,6 Trimethylphenyl Prop 2 Enamide Derivatives
Application as Monomers in Specialty Polymer Synthesis
The presence of the 2,4,6-trimethylphenyl (mesityl) group in the N-(2,4,6-trimethylphenyl)prop-2-enamide structure imparts significant steric hindrance and hydrophobicity. These characteristics are instrumental in the synthesis of specialty polymers with unique properties. The bulky mesityl group can influence the polymer's chain dynamics, solubility, and thermal stability, while the acrylamide (B121943) functionality allows for its incorporation into various polymer backbones through conventional polymerization techniques.
Development of Functional Polymers and Copolymers
This compound can be homopolymerized or copolymerized with a range of other vinyl monomers to create functional polymers with specific properties. The incorporation of this monomer can modify the mechanical, thermal, and solution properties of the resulting polymers. For instance, copolymerization of N-substituted acrylamides with monomers like acrylonitrile (B1666552), methyl acrylate, and methyl methacrylate (B99206) can yield materials with a wide spectrum of physical characteristics, from rigid plastics to flexible elastomers. uobaghdad.edu.iq
The properties of such copolymers are highly dependent on the comonomer used and the resulting composition of the polymer chain. For example, copolymers with acrylonitrile tend to exhibit higher softening points and greater solvent resistance due to the strong intermolecular forces of the nitrile groups. uobaghdad.edu.iq In contrast, copolymerization with acrylates can lead to softer materials with lower glass transition temperatures. The bulky N-substituent of this compound would be expected to further influence these properties by restricting chain mobility and increasing the polymer's hydrophobic character.
Below is a representative table illustrating how the physical properties of copolymers can vary based on the N-substituted acrylamide and the comonomer, based on findings for analogous N-aryl acrylamides. uobaghdad.edu.iq
| N-Aryl Acrylamide Monomer | Comonomer | Appearance | Softening Point (°C) | Intrinsic Viscosity (dL/g) |
|---|---|---|---|---|
| N-phenylacrylamide | Acrylonitrile | White Powder | >300 | 0.85 |
| N-phenylacrylamide | Methyl Acrylate | Gummy Solid | 110-115 | 0.38 |
| N-phenylacrylamide | Methyl Methacrylate | White Solid | 140-145 | 0.52 |
| N-(4-chlorophenyl)acrylamide | Acrylonitrile | Yellowish Powder | >300 | 0.92 |
| N-(4-chlorophenyl)acrylamide | Methyl Acrylate | Gummy Solid | 125-130 | 0.42 |
| N-(4-chlorophenyl)acrylamide | Methyl Methacrylate | White Solid | 155-160 | 0.59 |
Engineering of Polymer Architectures and Networks
The polymerizable nature of this compound allows for its use in the engineering of complex polymer architectures, including branched polymers, and cross-linked networks. The bulky mesityl group can play a crucial role in controlling the network formation and the final properties of the cross-linked material. In a cross-linked network, these bulky groups can create permanent voids, leading to materials with controlled porosity and high surface area.
The synthesis of such networks often involves the copolymerization of the N-substituted acrylamide with a di- or multi-functional cross-linking agent. The choice of cross-linker and its concentration are critical parameters that determine the cross-link density, which in turn affects the mechanical properties, swelling behavior, and thermal stability of the resulting polymer network. While specific studies on this compound in this context are limited, the principles of network formation using N-substituted acrylamides are well-established in the creation of materials like hydrogels and thermosets.
Utilization in Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers (MIPs) are synthetic materials with artificially generated recognition sites capable of binding to a specific target molecule. The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. This compound derivatives are promising candidates for use as functional monomers in MIPs due to their ability to form specific interactions with template molecules.
Design and Synthesis of Functionalized Template Molecules
In a "grafting-from" approach to MIP synthesis, a derivative of the target analyte is often used as a polymerizable template. In this context, this compound can be chemically modified to resemble a part of a larger target molecule. This functionalized template is then copolymerized with a cross-linking monomer. This method allows for the creation of well-defined binding sites within the polymer matrix. The bulky trimethylphenyl group can aid in creating a sterically defined pocket, enhancing the selectivity of the MIP. The synthesis of such functionalized templates typically involves standard organic chemistry reactions to attach the acrylamide moiety to a molecule of interest.
Investigation of Imprinting Efficiency and Selective Recognition
The success of a molecularly imprinted polymer is determined by its imprinting efficiency and its ability to selectively recognize the target molecule over other structurally similar compounds. The imprinting factor (IF) is a common metric used to quantify the imprinting efficiency and is calculated as the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized in the absence of the template. A higher imprinting factor indicates a more successful imprinting process.
The choice of functional monomer is critical for achieving high imprinting efficiency and selectivity. The interactions between the functional monomer and the template molecule before and during polymerization dictate the quality of the resulting binding sites. Acrylamide-based monomers are known to form strong hydrogen bonds with various template molecules. nih.gov The bulky and hydrophobic nature of the 2,4,6-trimethylphenyl group in this compound can provide additional non-covalent interactions, such as van der Waals forces and hydrophobic interactions, which can contribute to the stability of the template-monomer complex and enhance the selectivity of the MIP.
The following table, based on a study of MIPs for myoglobin (B1173299) using different acrylamide-based functional monomers, illustrates how the choice of monomer affects rebinding, imprinting factor, and selectivity. nih.gov
| Functional Monomer | Protein Rebind (%) | Imprinting Factor (IF) | Selectivity Factor (SF) |
|---|---|---|---|
| Acrylamide (AAm) | 79.4 (± 0.9) | 1.30 | 1.45 |
| N-(Hydroxymethyl)acrylamide (NHMAm) | 84.9 (± 0.7) | 1.41 | 1.55 |
| N-(Hydroxyethyl)acrylamide (NHEAm) | 70.3 (± 0.8) | 1.16 | 1.38 |
| N,N-Dimethylacrylamide (DMAm) | 67.5 (± 0.7) | 1.11 | 1.32 |
Development of Advanced Resins and Polymeric Coatings
The properties of this compound, such as its potential for high thermal stability and hydrophobicity, make it an interesting candidate for the development of advanced resins and polymeric coatings. These materials are designed for high-performance applications where durability, chemical resistance, and specific surface properties are required.
By incorporating this compound into a polymer network, it is possible to create thermosetting resins with enhanced properties. For example, its derivatives could be used as reactive diluents or cross-linking agents in formulations for high-performance coatings. The bulky trimethylphenyl group could improve the hardness and scratch resistance of the coating, while its hydrophobic nature could enhance water and chemical resistance.
In one study, water-borne acrylamide-based curing agents were prepared and used to create high-performance coatings with water-compatible epoxy resins. scholarsresearchlibrary.com The resulting coatings, after curing, exhibited good performance properties. This suggests that appropriately functionalized derivatives of this compound could be developed to act as effective cross-linkers in similar systems, potentially leading to coatings with superior thermal stability and mechanical properties. Further research in this area could open up new applications for this versatile monomer in the field of advanced materials.
Formulation of Photocurable Resin Systems
While direct studies on this compound in photocurable resins are not extensively documented, the closely related chemistry of N-substituted acrylamides and compounds containing the 2,4,6-trimethylbenzoyl moiety provides significant insights into their potential applications. Photocurable resins are liquid formulations that solidify upon exposure to light, typically in the ultraviolet (UV) or visible range, and are widely used in coatings, adhesives, and 3D printing.
The formulation of such resins typically involves a mixture of monomers, oligomers, photoinitiators, and additives. This compound derivatives can function as reactive monomers or comonomers in these systems. The bulky mesityl group can influence the polymerization kinetics and the final properties of the cured material. For instance, it can increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer network.
A critical component in these formulations is the photoinitiator, which absorbs light and generates reactive species (free radicals or cations) to initiate polymerization. Interestingly, compounds containing the 2,4,6-trimethylbenzoyl group are well-established as efficient photoinitiators. For example, lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a water-soluble photoinitiator known for its high reactivity upon exposure to light, making it suitable for applications in bioprinting and hydrogel formation. researchgate.netmdpi.comnih.gov The structural similarity suggests that this compound itself could be investigated for inherent photoreactive properties or used in conjunction with such initiators.
The table below outlines a hypothetical formulation for a UV-curable resin incorporating an N-aryl acrylamide, based on common components in such systems.
| Component | Function | Potential Advantage of this compound Derivative |
| Oligomer | Provides the backbone of the polymer network, influencing viscosity and final mechanical properties. | - |
| Monomer | Acts as a reactive diluent to control viscosity and crosslink density. | Can enhance thermal stability and mechanical strength due to the rigid mesityl group. |
| Photoinitiator | Absorbs UV light and initiates polymerization. | Systems containing the 2,4,6-trimethylbenzoyl group show high efficiency. researchgate.net |
| Additives | Stabilizers, pigments, adhesion promoters, etc. | - |
Preparation of High-Performance Composite Materials
High-performance composite materials are engineered by combining a matrix material (typically a polymer) with a reinforcing material (such as fibers or particles) to achieve properties superior to those of the individual components. The use of this compound derivatives in the polymer matrix can lead to composites with enhanced performance characteristics.
The bulky mesityl groups in the polymer chains can create steric hindrance, leading to a more rigid and thermally stable matrix. This is particularly advantageous in applications where the composite will be exposed to high temperatures or harsh chemical environments. Furthermore, the acrylamide functionality allows for strong covalent bonding with appropriately functionalized reinforcing agents, leading to improved load transfer from the matrix to the reinforcement and, consequently, enhanced mechanical properties such as stiffness and strength.
The synthesis of such composites would involve incorporating the this compound monomer into a resin formulation, which is then used to impregnate the reinforcing material. The subsequent curing of the resin, either thermally or through photopolymerization, would result in the final composite material. While specific examples with this exact compound are scarce, research on polyacrylamides and their derivatives in composites indicates their utility in creating robust and durable materials. bio-rad.comatamanchemicals.com
Role in Coordination Chemistry and Ligand Design
The this compound scaffold is a promising candidate for the design of novel ligands in coordination chemistry. The enamide functionality (-C=C-C(=O)N-) offers multiple potential coordination sites (the nitrogen and oxygen atoms of the amide group, and the C=C double bond), allowing for versatile binding to metal centers. The sterically demanding 2,4,6-trimethylphenyl group can be used to control the coordination environment around the metal, influencing the stability, reactivity, and catalytic activity of the resulting metal complexes.
Synthesis of Metal Complexes bearing Enamide Ligands
The synthesis of metal complexes with enamide ligands derived from this compound can be achieved through several synthetic routes. A common approach involves the deprotonation of the N-H bond of the amide group using a suitable base, followed by the reaction with a metal halide or another metal precursor. This results in the formation of a metal-nitrogen bond.
Alternatively, the oxygen atom of the carbonyl group can coordinate to the metal center, leading to a bidentate N,O-chelation. The specific coordination mode will depend on the nature of the metal ion, the solvent system, and the reaction conditions. Research on related N-heterocyclic carbene (NHC) ligands bearing the 2,4,6-trimethylphenyl group has demonstrated the successful synthesis of stable gold(I) complexes, highlighting the utility of this bulky substituent in stabilizing metal centers. mdpi.com
The synthesis of such complexes can be monitored and characterized using various spectroscopic and analytical techniques, as summarized in the table below.
| Technique | Information Obtained |
| FT-IR Spectroscopy | Shifts in the C=O and N-H stretching frequencies upon coordination to the metal. |
| NMR Spectroscopy (¹H, ¹³C) | Changes in the chemical shifts of the ligand protons and carbons upon complexation. |
| X-ray Crystallography | Precise determination of the coordination geometry, bond lengths, and bond angles in the solid state. |
| Elemental Analysis | Confirmation of the empirical formula of the synthesized complex. |
Exploration of Catalytic Activities of Enamide-Metal Complexes
Metal complexes bearing enamide ligands are of significant interest for their potential applications in catalysis. The electronic and steric properties of the ligand can be fine-tuned to modulate the catalytic activity and selectivity of the metal center. The 2,4,6-trimethylphenyl group, with its electron-donating methyl groups and significant steric bulk, can play a crucial role in this regard.
For instance, these complexes could be explored as catalysts in a variety of organic transformations. The general principles of catalysis by transition metal complexes involve the coordination of substrates to the metal center, followed by one or more chemical transformations, and finally, the release of the product and regeneration of the catalyst. numberanalytics.com The specific design of the enamide ligand can influence each of these steps.
While the catalytic activity of complexes derived specifically from this compound is a developing area of research, studies on structurally related Schiff-base and other nitrogen-containing ligands have shown promising results in various catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.comnih.gov The insights gained from these systems can guide the exploration of the catalytic potential of this compound-metal complexes.
The table below presents potential catalytic applications for these novel complexes based on the activities of related systems.
| Catalytic Reaction | Role of the Enamide-Metal Complex |
| Oxidation Reactions | Activation of oxidants and stabilization of high-valent metal-oxo species. |
| Reduction Reactions | Facilitating hydride or electron transfer to the substrate. |
| Cross-Coupling Reactions | Mediating the formation of new carbon-carbon or carbon-heteroatom bonds. |
| Polymerization | Acting as initiators or catalysts for the controlled polymerization of monomers. |
Further research in this area is expected to uncover the unique catalytic properties of metal complexes featuring this compound ligands, potentially leading to the development of new and efficient catalytic systems for a wide range of chemical transformations.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Research Directions
The primary academic contribution of N-(2,4,6-trimethylphenyl)prop-2-enamide is anticipated to be in the field of polymer chemistry, specifically in understanding the influence of significant steric hindrance on polymerization kinetics and polymer properties. The 2,4,6-trimethylphenyl (mesityl) group is known to impose considerable steric bulk, which can dramatically alter the reactivity of the adjacent vinyl group.
Key Research Directions:
Polymerization Kinetics and Mechanisms: A fundamental research direction involves elucidating the polymerization behavior of this monomer. Studies would likely focus on its reactivity ratios in copolymerizations and the absolute rate constants for its homopolymerization. The steric shielding by the mesityl group is expected to decrease the rate of propagation and potentially favor specific modes of termination.
Controlled Radical Polymerization: Investigating the amenability of this compound to controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, is a crucial next step. Achieving controlled polymerization would enable the synthesis of well-defined homopolymers and block copolymers with novel architectures and functionalities.
Polymer Properties and Architecture: Research into the physical and chemical properties of poly(this compound) will be essential. The bulky mesityl groups are expected to impart high thermal stability, rigidity, and a high glass transition temperature (Tg) to the resulting polymer. Furthermore, the hydrophobic nature of the substituent could lead to polymers with interesting solution behaviors and surface properties.
Identification of Emerging Research Frontiers and Unexplored Reactivities
The unique structure of this compound opens up several emerging research frontiers, particularly in the design of specialized polymers and the exploration of novel chemical transformations.
Emerging Research Frontiers:
Stimuli-Responsive Materials: While many N-substituted acrylamides form the basis of thermoresponsive polymers, the significant hydrophobicity of the mesityl group in this compound could lead to the development of polymers that are responsive to other stimuli, such as specific solvents or mechanical stress.
Microporous Materials: The inherent rigidity and bulky nature of the repeating units in poly(this compound) could be exploited to create materials with intrinsic microporosity. Such materials could have applications in gas separation and storage.
Molecularly Imprinted Polymers (MIPs): N-substituted acrylamides are often used in the creation of MIPs for selective recognition of target molecules. mdpi.comresearchgate.netnih.gov The defined steric environment provided by the mesityl group could be leveraged to create highly selective binding cavities for analytes of a specific size and shape.
Unexplored Reactivities:
Post-Polymerization Modification: The reactivity of the amide functionality and the aromatic ring in the polymer backbone presents opportunities for post-polymerization modification. For example, electrophilic aromatic substitution on the mesityl ring could be explored to introduce further functionality.
Cyclopolymerization: The potential for this monomer to undergo cyclopolymerization under specific conditions, leading to polymers with cyclic units in the main chain, remains an unexplored area.
Potential Impact on Sustainable Chemical Synthesis and Advanced Materials Science
The development of this compound and its corresponding polymers could have a notable impact on both sustainable chemistry and the creation of advanced materials.
Sustainable Chemical Synthesis:
Atom-Economical Synthesis: Research into more sustainable synthetic routes for this compound itself is a key consideration. This could involve exploring catalytic methods that avoid the use of stoichiometric activating agents and minimize waste. Direct C-H activation or amidation reactions could offer more atom-economical alternatives to traditional methods.
Polymer Recycling and Degradation: An important aspect of sustainable materials science is the lifecycle of the polymer. Future research should address the potential for chemical recycling or controlled degradation of poly(this compound) back to its monomer or other useful small molecules.
Advanced Materials Science:
High-Performance Plastics: The anticipated high thermal stability and mechanical robustness of polymers derived from this monomer could lead to their use as high-performance engineering plastics, potentially as alternatives to existing materials in demanding applications.
Advanced Coatings and Membranes: The hydrophobicity and rigidity of the polymer could be beneficial for creating durable and selective coatings and membranes for a variety of applications, including protective coatings and separation technologies.
Interactive Data Table: Potential Properties of Poly(this compound)
| Property | Predicted Characteristic | Potential Application |
| Glass Transition Temperature (Tg) | High | High-temperature plastics, structural components |
| Thermal Stability | Excellent | Engineering thermoplastics, aerospace materials |
| Solubility | Soluble in non-polar organic solvents | Solution-processable films and coatings |
| Mechanical Properties | Rigid and potentially brittle | Stiffening agent in polymer blends |
| Surface Properties | Hydrophobic | Water-repellent coatings, low-friction surfaces |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
